molecular formula C10H9NO4S B2981642 Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate CAS No. 99429-68-2

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate

Cat. No.: B2981642
CAS No.: 99429-68-2
M. Wt: 239.25
InChI Key: RODNASQPMSZQGR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate is a chemical compound with the molecular formula C10H9NO4S and a molecular weight of 239.25 g/mol. This compound is characterized by its thieno[2,3-b]pyridine core structure, which includes a sulfur atom and a pyridine ring, making it a unique and interesting molecule in the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of ethyl acetoacetate with thiourea, followed by cyclization with chloroacetyl chloride in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized on a larger scale using similar methods but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity and interactions with various biomolecules.

  • Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate can be compared to other thieno[2,3-b]pyridine derivatives, such as:

  • This compound: Similar core structure but different substituents.

  • This compound: Different functional groups leading to varied reactivity and applications.

These compounds share a similar core structure but differ in their substituents and functional groups, leading to unique properties and applications.

Properties

IUPAC Name

ethyl 4-hydroxy-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-2-15-10(14)6-7(12)5-3-4-16-9(5)11-8(6)13/h3-4H,2H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RODNASQPMSZQGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)SC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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